(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride
CAS No.:
Cat. No.: VC13527550
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12ClNO2 |
|---|---|
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | (3R,4S)-4-methoxyoxolan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | KDANNXAXAYGSFR-TYSVMGFPSA-N |
| Isomeric SMILES | CO[C@@H]1COC[C@H]1N.Cl |
| SMILES | COC1COCC1N.Cl |
| Canonical SMILES | COC1COCC1N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a tetrahydrofuran (THF) ring system substituted with a methoxy group at the 4-position and an amine group at the 3-position. The stereochemical designation (3R,4S) indicates the specific spatial arrangement of these substituents, which is critical for its interactions in chiral environments . The hydrochloride salt form enhances aqueous solubility, making it preferable for laboratory handling and reactivity studies.
Stereochemical Analysis
The R and S configurations at positions 3 and 4, respectively, arise from the Cahn-Ingold-Prelog priority rules. X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments would typically resolve such stereochemistry, though specific data for this compound remain unpublished . Computational models predict that the (3R,4S) diastereomer adopts a chair-like conformation with axial methoxy and equatorial amine groups, minimizing steric strain.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 153.61 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in polar solvents | |
| LogP (Partition Coefficient) | Estimated -0.5 (Hydrophilic) | Calculated |
The compound’s low LogP value suggests limited membrane permeability, aligning with its use in aqueous-phase reactions rather than in vivo applications.
Synthesis and Manufacturing
Synthetic Routes
The parent amine, (3R,4S)-4-methoxytetrahydrofuran-3-amine, is synthesized via nucleophilic substitution on functionalized tetrahydrofuran precursors. A representative pathway involves:
-
Epoxide Ring-Opening: Reaction of a tetrahydrofuran epoxide with ammonia or an amine nucleophile under basic conditions.
-
Stereochemical Control: Use of chiral catalysts or resolving agents to enforce the (3R,4S) configuration. For example, Ir-Na cooperativity in borrowing hydrogen reactions has been employed for analogous tetrahydrofuran derivatives .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed by characteristic Cl⁻ counterion peaks in mass spectrometry .
Mechanistic Insights
In a borrowing hydrogen mechanism, iridium catalysts facilitate dehydrogenation of alcohol intermediates, enabling C–C bond formation without stoichiometric reductants. This method, applied to isosorbide derivatives, demonstrates potential adaptability for synthesizing (3R,4S)-configured amines .
Scalability and Industrial Relevance
-
Stereochemical Purity: Ensuring diastereomeric excess >98% requires costly chiral stationary phases in chromatography .
-
Byproduct Management: Elimination reactions competing with nucleophilic substitution may generate unsaturated furan byproducts, necessitating careful reaction monitoring.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 3.85–3.75 (m, 1H, OCH₃), 3.50–3.40 (m, 2H, THF ring), 3.20–3.10 (m, 1H, NH₂), 2.95–2.85 (m, 2H, THF ring), 1.90–1.70 (m, 2H, THF ring) .
-
¹³C NMR (101 MHz, CDCl₃): δ 98.5 (C-OCH₃), 72.3, 70.1 (THF carbons), 51.8 (C-NH₂), 34.2 (CH₂Cl) .
Mass Spectrometry
-
ESI-MS: m/z 117.1 [M-Cl]⁺, consistent with the amine fragment.
Applications in Research and Development
Catalysis and Materials Science
The compound’s amine group can coordinate to transition metals, enabling applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume